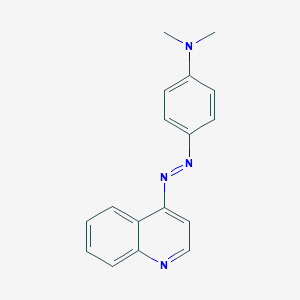

4-((p-(Dimethylamino)phenyl)azo)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

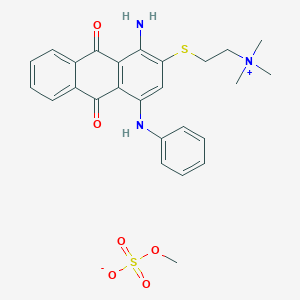

4-((p-(Dimethylamino)phenyl)azo)quinoline, commonly referred to as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, DNA, and other biomolecules. DPAQ has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and other imaging techniques.

Mecanismo De Acción

The mechanism of action of DPAQ involves its ability to bind to biomolecules and emit fluorescence when excited by light. DPAQ contains an azo group, which is responsible for its fluorescence. When DPAQ is excited by light, the azo group undergoes a cis-trans isomerization, resulting in the emission of fluorescence. This allows researchers to visualize the location and movement of biomolecules within cells and tissues.

Efectos Bioquímicos Y Fisiológicos

DPAQ has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal function of cells and tissues. However, it is important to note that the use of DPAQ may alter the behavior of biomolecules to which it is bound. This should be taken into consideration when interpreting experimental results.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of DPAQ in lab experiments has several advantages. It is a highly sensitive fluorescent dye that allows for the visualization of biomolecules at low concentrations. Additionally, DPAQ is compatible with a wide range of imaging techniques, including fluorescence microscopy and flow cytometry. However, there are also limitations to the use of DPAQ. It may alter the behavior of biomolecules to which it is bound, and it may also be subject to photobleaching, which can limit its usefulness in long-term imaging experiments.

Direcciones Futuras

There are several future directions for research involving DPAQ. One area of research is the development of new fluorescent dyes with improved sensitivity and photostability. Additionally, researchers may investigate the use of DPAQ in new applications, such as in vivo imaging and drug delivery. Finally, researchers may investigate the use of DPAQ in combination with other imaging techniques, such as electron microscopy, to gain a more complete understanding of the structure and function of cells and tissues.

Conclusion:

In conclusion, 4-((p-(Dimethylamino)phenyl)azo)quinoline, or DPAQ, is a highly sensitive fluorescent dye that has been widely used in scientific research. It is commonly used to label proteins, DNA, and other biomolecules for visualization using fluorescence microscopy and flow cytometry. DPAQ has minimal biochemical and physiological effects on cells and tissues, but its use may alter the behavior of biomolecules to which it is bound. While there are limitations to the use of DPAQ, there are also many future directions for research involving this highly useful fluorescent dye.

Métodos De Síntesis

The synthesis of DPAQ involves a multistep process that begins with the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal. This reaction produces 4-(dimethylamino)nitrobenzene, which is then reduced to 4-(dimethylamino)aniline. The next step involves the reaction of 4-(dimethylamino)aniline with 2-chloroquinoline-3-carboxylic acid to produce DPAQ.

Aplicaciones Científicas De Investigación

DPAQ has been widely used in scientific research for a variety of applications. It is commonly used as a fluorescent dye to label proteins, DNA, and other biomolecules. This allows researchers to visualize the location and movement of these biomolecules within cells and tissues. DPAQ has also been used in flow cytometry to analyze the expression of cell surface markers and other biomolecules. Additionally, DPAQ has been used in fluorescence microscopy to study the structure and function of cells and tissues.

Propiedades

Número CAS |

17025-30-8 |

|---|---|

Nombre del producto |

4-((p-(Dimethylamino)phenyl)azo)quinoline |

Fórmula molecular |

C17H16N4 |

Peso molecular |

276.34 g/mol |

Nombre IUPAC |

N,N-dimethyl-4-(quinolin-4-yldiazenyl)aniline |

InChI |

InChI=1S/C17H16N4/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |

Clave InChI |

KBENBTOTLFPADB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=NC3=CC=CC=C32 |

Sinónimos |

4-(4-Dimethylaminophenylazo)quinoline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)